N-Phenylisomaleimide

Description

Properties

CAS No. |

19990-26-2 |

|---|---|

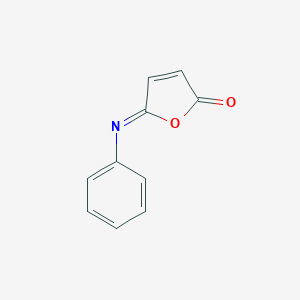

Molecular Formula |

C10H7NO2 |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

5-phenyliminofuran-2-one |

InChI |

InChI=1S/C10H7NO2/c12-10-7-6-9(13-10)11-8-4-2-1-3-5-8/h1-7H |

InChI Key |

NULZNTDKTDTWGL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=C2C=CC(=O)O2 |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C=CC(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The one-step method directly couples aniline and maleic anhydride in a mixed solvent system containing organic or inorganic acids (e.g., toluenesulfonic acid, sulfuric acid) and aromatic hydrocarbons (toluene, xylene). The acid catalyzes both the acylation of aniline and subsequent cyclodehydration. A representative protocol involves:

-

Solvent Preparation : Mixing acid (e.g., 75% oleum) with benzene-derived solvents at 105–225°C to remove water via azeotropic distillation.

-

Aniline Addition : Introducing aniline below the solvent’s refluxing liquid layer over 40–150 minutes to prevent premature solidification.

-

Cyclization : Maintaining reflux (120–136°C) for 30–150 minutes to form N-PMI.

Optimization Parameters

-

Acid Type : Sulfonic acids (e.g., p-toluenesulfonic acid) outperform mineral acids in yield (91.75% vs. 89%) due to better solubility.

-

Solvent Ratio : A 1:95–143 (v/v) acid-to-solvent ratio maximizes maleic anhydride dissolution, enabling 121.5 g product per batch.

-

Temperature Control : Staged heating (20–90°C initial, then 123–136°C) minimizes side reactions like maleic anhydride polymerization.

Table 1. One-Step Synthesis Performance Across Acid Catalysts

| Acid Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| p-Toluenesulfonic acid | 123–130 | 91.75 | 99.02 |

| Sulfuric acid | 132–136 | 91.10 | 99.06 |

| Phosphoric acid | 125 | 90.64 | 97.33 |

Two-Step Synthesis via N-Phenylmaleamic Acid Intermediate

Acylation and Cyclodehydration

This method isolates N-phenylmaleamic acid before cyclization, improving purity control:

Purification Strategies

-

Solvent Extraction : Washing with benzene derivatives (0.2–0.6× solvent volume) removes unreacted aniline.

-

Crystallization : Dissolving the crude product in methanol and cooling yields 96–97.33% pure N-PMI.

Advantages :

Limitations :

-

Longer reaction times (5–6 hours vs. 2.5 hours for one-step).

-

Requires additional solvent for crystallization, increasing costs.

Mitsunobu-Based Alkylation of Maleimide

Reaction Design

Primary alcohols react with maleimide under Mitsunobu conditions (DEAD, PPh₃) to form N-alkylmaleimides. While less common for N-PMI, this method applies to substituted derivatives:

Scope and Limitations

-

Yield : 60–75% for aromatic alcohols vs. >90% for one-step methods.

-

Utility : Primarily for sterically hindered or electronically modified N-PMI analogs.

Comparative Analysis of Industrial-Scale Methods

Table 2. Method Comparison for Large-Scale Production

Chemical Reactions Analysis

Types of Reactions

BN-52020 undergoes various chemical reactions, including:

Oxidation: BN-52020 can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the structure of BN-52020, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the BN-52020 molecule, potentially enhancing its activity.

Common Reagents and Conditions

Common reagents used in the reactions involving BN-52020 include oxidizing agents, reducing agents, and various catalysts . The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used .

Major Products Formed

The major products formed from the reactions of BN-52020 depend on the type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives of BN-52020, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

N-Phenylisomaleimide has shown potential in anticancer research. Its derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis. For example, studies have indicated that certain derivatives of PHIM can effectively target cancer cell lines, leading to reduced viability and proliferation rates.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| PHIM-1 | Breast | 15 | Apoptosis induction |

| PHIM-2 | Lung | 10 | Angiogenesis inhibition |

| PHIM-3 | Colon | 20 | Cell cycle arrest |

1.2 Antiviral Properties

Recent research has highlighted the antiviral properties of this compound, particularly against viral infections such as HIV and influenza. The compound appears to interfere with viral replication processes, making it a candidate for further development as an antiviral agent.

Material Science

2.1 Polymer Chemistry

This compound is utilized in the synthesis of thermosetting polymers. Its ability to undergo Diels-Alder reactions allows it to form cross-linked networks, which enhance the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in the production of high-performance composites used in aerospace and automotive industries.

Case Study: Synthesis of PHIM-Based Polymers

A study demonstrated that incorporating this compound into epoxy resins significantly improved their mechanical strength and thermal resistance. The resulting materials exhibited enhanced performance under extreme conditions, making them suitable for demanding applications.

Bioconjugation Applications

3.1 Targeted Drug Delivery

This compound is also explored for its role in bioconjugation techniques, particularly in targeted drug delivery systems. Its reactive nature allows it to form stable conjugates with biomolecules, such as antibodies or peptides, facilitating the targeted delivery of therapeutic agents to specific cells or tissues.

Table 2: Bioconjugation Applications of this compound

| Application | Target Molecule | Conjugation Efficiency (%) | Therapeutic Outcome |

|---|---|---|---|

| Antibody Conjugate | HER2 | 85 | Enhanced tumor targeting |

| Peptide Conjugate | Insulin | 90 | Improved glucose regulation |

Mechanism of Action

BN-52020 exerts its effects by antagonizing the platelet-activating factor (PAF) receptor . This action inhibits the binding of PAF to its receptor, thereby preventing the downstream signaling pathways that lead to inflammation and immune response . The molecular targets of BN-52020 include the PAF receptor and various signaling molecules involved in the inflammatory response .

Comparison with Similar Compounds

N-Phenylphthalimide (CAS 520-03-6)

Molecular Formula: C₁₄H₉NO₂ Molecular Weight: 223.23 g/mol Key Characteristics:

- Features a six-membered aromatic phthalimide core, differing from the five-membered maleimide ring.

- The extended conjugation in the phthalimide structure enhances thermal stability compared to N-Phenylmaleimide.

- Acts as an enzyme inhibitor (e.g., phosphatases and proteases) and serves as a precursor for heterocyclic compounds like thiophenes and pyrimidines .

Comparison with N-Phenylmaleimide :

- Reactivity : N-Phenylmaleimide is more reactive in cycloaddition reactions due to its strained five-membered ring and electron-deficient double bond.

- Thermal Stability : N-Phenylphthalimide’s aromaticity provides superior thermal stability, making it preferable in high-temperature polymer applications.

3-Chloro-N-phenyl-phthalimide

Molecular Formula: C₁₄H₈ClNO₂ Molecular Weight: 257.68 g/mol Key Characteristics:

- Chlorine substituent at the 3-position enhances electrophilicity and influences electronic properties.

- Used as a monomer for synthesizing polyimides and sulfur-containing dianhydrides .

Comparison with N-Phenylmaleimide :

- Electron Density : The chlorine atom increases electron withdrawal, altering reactivity in nucleophilic substitutions compared to N-Phenylmaleimide.

- Applications : Primarily used in specialty polymers, whereas N-Phenylmaleimide is more versatile in crosslinking and bioconjugation.

Benzamide Derivatives (e.g., N-(2-Oxo-2-phenylethyl)benzamide)

Molecular Formula: C₁₅H₁₃NO₂ Molecular Weight: 239.27 g/mol Key Characteristics:

Comparison with N-Phenylmaleimide :

- Structural Differences : Benzamides are linear amides, while N-Phenylmaleimide is a cyclic imide with conjugated carbonyl groups.

- Reactivity : N-Phenylmaleimide participates in cycloadditions, whereas benzamides are more stable and used in drug design.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Reactivity and Stability

| Compound | Reactivity Profile | Thermal Stability |

|---|---|---|

| N-Phenylmaleimide | High (Diels-Alder, Michael addition) | Moderate |

| N-Phenylphthalimide | Moderate (ring-opening reactions) | High |

| 3-Chloro-N-phenyl-phthalimide | Moderate (electrophilic substitutions) | High |

| Benzamide derivatives | Low (amide bond stability) | Moderate |

Q & A

Basic: How can researchers design a reproducible synthesis protocol for N-Phenylisomaleimide?

Methodological Answer:

A robust synthesis protocol requires:

- Literature Review : Cross-reference established methods (e.g., cycloaddition or condensation reactions) to identify optimal precursors (e.g., maleic anhydride derivatives and aniline) .

- Small-Scale Trials : Conduct pilot reactions to assess yield and purity, adjusting parameters like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .

- Analytical Validation : Use thin-layer chromatography (TLC) for reaction monitoring and NMR spectroscopy for intermediate verification .

- Documentation : Report detailed steps (e.g., molar ratios, reaction time) in the main manuscript, with extended datasets (e.g., FT-IR spectra) in supplementary materials to ensure reproducibility .

Basic: What characterization techniques are essential to confirm the structure and purity of this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

- High-Performance Liquid Chromatography (HPLC) : Quantify impurities using a C18 column and UV detection .

- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N percentages) .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:

- Cross-Validation : Replicate disputed experiments under controlled conditions (e.g., identical solvent systems, calibrated instruments) .

- Multivariate Analysis : Apply principal component analysis (PCA) to identify outlier datasets caused by instrumental drift or solvent effects .

- Collaborative Studies : Share raw spectra with independent labs for blind validation, ensuring transparency in peak assignments .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity and activation energies .

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction kinetics using force fields like OPLS-AA .

- Benchmarking : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) to refine theoretical models .

Research Design: How should researchers formulate hypothesis-driven questions on this compound’s biological activity?

Methodological Answer:

- FINER Criteria : Ensure questions are Feasible (e.g., in vitro assays), Novel (e.g., unexplored enzyme targets), and Relevant (e.g., antimicrobial applications) .

- PICO Framework : Define Population (e.g., bacterial strains), Intervention (e.g., compound concentration), Comparison (e.g., control antibiotics), and Outcomes (e.g., inhibition zones) .

- Gap Analysis : Systematically review existing studies to identify under-explored mechanisms (e.g., ROS generation vs. membrane disruption) .

Advanced: What experimental strategies optimize reaction conditions for this compound synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, pH) and maximize yield .

- In Situ Monitoring : Employ ReactIR spectroscopy to track intermediate formation and adjust conditions dynamically .

- Green Chemistry Metrics : Evaluate solvent sustainability (e.g., E-factor) and energy efficiency to align with eco-friendly practices .

Data Analysis: How can statistical methods address variability in this compound’s biological assay results?

Methodological Answer:

- ANOVA Testing : Identify significant differences between treatment groups while controlling for plate-to-plate variability .

- Power Analysis : Pre-determine sample size to ensure statistical robustness (e.g., ≥3 replicates per concentration) .

- Error Propagation Models : Quantify uncertainty in IC50 values using Monte Carlo simulations .

Advanced: What mechanistic insights can kinetic studies provide for this compound’s photodegradation?

Methodological Answer:

- Time-Resolved Spectroscopy : Measure transient absorption spectra to identify short-lived intermediates (e.g., triplet states) .

- Arrhenius Analysis : Derive activation energy from temperature-dependent rate constants .

- Isotopic Labeling : Use O-labeled water to trace hydrolysis pathways .

Interdisciplinary: How can this compound be integrated into polymer research?

Methodological Answer:

- Copolymer Design : Incorporate the monomer into polyimide backbones via step-growth polymerization, monitoring thermal stability via TGA .

- Cross-Linking Studies : Evaluate mechanical properties (e.g., tensile strength) using DMA and compare with control polymers .

- Surface Functionalization : Use AFM to assess morphology changes post-functionalization .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Hazard Assessment : Review SDS for acute toxicity (e.g., LD50) and implement fume hood use for powder handling .

- Waste Disposal : Neutralize acidic byproducts before disposal, adhering to institutional guidelines .

- Emergency Preparedness : Train staff on spill-response protocols (e.g., PPE, chemical absorbents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.